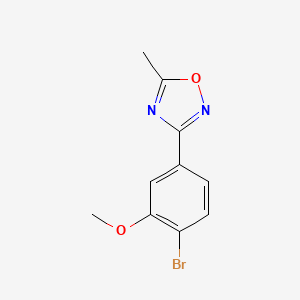![molecular formula C17H18O3 B15064602 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one CAS No. 81418-45-3](/img/structure/B15064602.png)
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a prop-2-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the ethan-1-one group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethan-1-one group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares structural similarities but differs in the position of the methoxy groups and the presence of a methyl group.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar in having methoxy and prop-1-en-1-yl groups but differs in the core structure.
Uniqueness
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81418-45-3 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-(1,4-dimethoxy-3-prop-2-enylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-7,9-10H,1,8H2,2-4H3 |
InChI-Schlüssel |
XUYZPYMIRMCVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1CC=C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


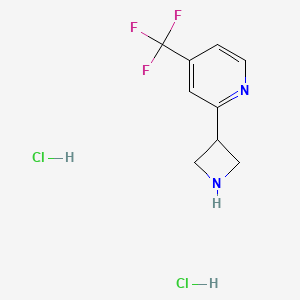
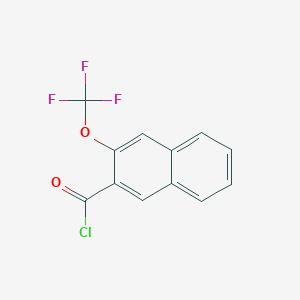
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

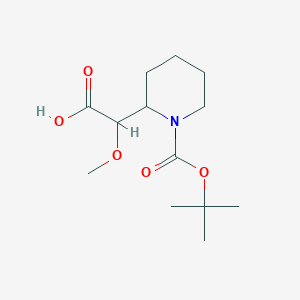


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
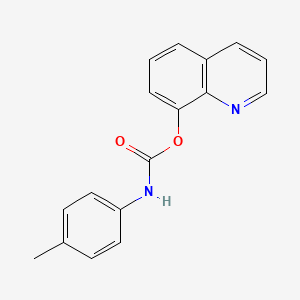
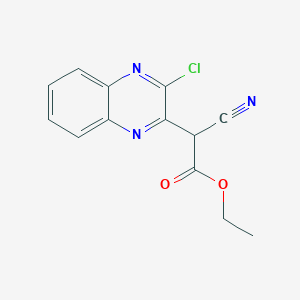
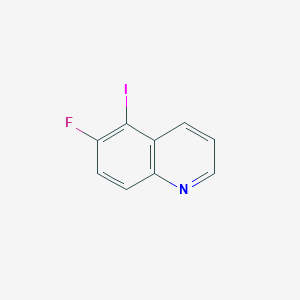
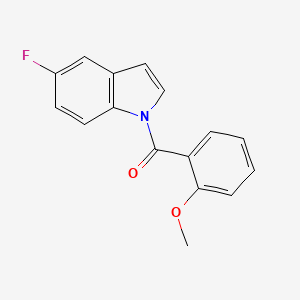
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
